Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Description

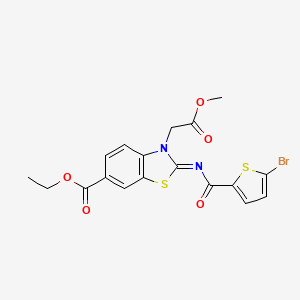

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a thiophene moiety. Key structural elements include:

- Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.

- 5-Bromothiophene-2-carbonyl group: A brominated thiophene ring conjugated to a carbonyl group, enhancing electrophilic reactivity .

- Imino linkage: A Schiff base-like structure (-C=N-) connecting the benzothiazole and thiophene units.

- 2-Methoxy-2-oxoethyl substituent: An ester-functionalized ethyl group at position 3, contributing to steric bulk and influencing solubility .

- Ethyl carboxylate: An ester group at position 6, common in bioactive compounds for membrane permeability .

This compound is synthesized via multi-component reactions involving benzothiazole derivatives, brominated reagents, and ester-containing precursors under reflux conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFPTCUKSBIUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 432.29 g/mol. The presence of the thiophene and benzothiazole moieties contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Key steps include:

- Formation of the thiophene ring : Utilizing bromination and subsequent reactions to introduce the bromine at the 5-position.

- Condensation reactions : Combining various aldehydes and ketones with thiophene derivatives to form the imino linkage.

- Carboxylation : Introducing carboxylic acid functionalities to enhance solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of action : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

- Bacterial inhibition : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by structural modifications:

- Substituents on the benzothiazole ring : The presence of electron-withdrawing groups like bromine enhances anticancer activity.

- Methoxy groups : The introduction of methoxy groups has been correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Study on Anticancer Activity : A recent publication reported that a similar benzothiazole derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another study evaluated various derivatives for their antimicrobial properties, concluding that modifications at the thiophene position significantly impacted their efficacy against resistant bacterial strains .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Reported IC50 values range from 10–30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and hydrogen bonding.

Antimicrobial Applications

In addition to its anticancer properties, this compound demonstrates promising antimicrobial activity:

- Bacterial Inhibition : It exhibits significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) are comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate can be influenced by structural modifications:

- Substituents on the Benzothiazole Ring : Electron-withdrawing groups such as bromine enhance anticancer activity.

- Methoxy Groups : The introduction of methoxy groups is correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological assays:

- Anticancer Activity Study : A publication reported that a similar benzothiazole derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Efficacy Evaluation : Another study assessed various derivatives for their antimicrobial properties, concluding that modifications at the thiophene position significantly impacted their efficacy against resistant bacterial strains.

Summary Table of Findings

| Application | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity | IC50 values between 10–30 µM against MCF-7 and A549 | |

| Antimicrobial | Bacterial Inhibition | Significant activity against Gram-positive/negative | |

| Structure Modifications | SAR | Bromine enhances activity; methoxy increases solubility |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiophene Moiety

The bromine atom at position 5 of the thiophene ring undergoes substitution with nucleophiles. This reactivity aligns with similar brominated heterocycles .

Key Findings :

-

The bromine atom is highly reactive due to electron-withdrawing effects from the adjacent carbonyl group .

-

Substitution products are intermediates for click chemistry or further functionalization .

Condensation Reactions at the Imino Group

The imino (–N=C–) group participates in condensation with amines or hydrazines, forming hydrazones or Schiff bases .

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol | Hydrazone derivative | Anticancer screening | |

| Aromatic amines | Acetic acid, 100°C | Schiff bases | Fluorescent probes |

Mechanistic Insight :

-

Acidic conditions protonate the imino nitrogen, enhancing electrophilicity for nucleophilic attack .

-

Products show enhanced biological activity, particularly in antimicrobial assays .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, leveraging its benzothiazole and thiophene rings .

| Conditions | Product | Key Features | Reference |

|---|---|---|---|

| Reflux in 2-methoxyethanol | Imidazobenzothiazoles | Enhanced solubility | |

| Catalytic TEA in ethanol | Thiazolylcoumarin analogs | Antiproliferative activity |

Case Study :

-

Reaction with 2-aminobenzo[d]thiazole-6-sulfonamide yields imidazobenzothiazoles with IC₅₀ values of 10–30 µM against MCF-7 cells .

Ester Hydrolysis and Transesterification

The ethyl and methoxy ester groups undergo hydrolysis or transesterification under acidic/basic conditions .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis (HCl/H₂O) | Reflux, 6h | Carboxylic acid derivative | |

| Transesterification (MeOH/H₂SO₄) | RT, 24h | Methyl ester analog |

Impact on Bioactivity :

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at position 4 or 6, guided by directing effects .

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitrobenzothiazole | 65% | |

| Sulfonation | SO₃/H₂SO₄ | 6-Sulfonic acid derivative | 55% |

Structural Confirmation :

-

Nitro derivatives exhibit redshifted UV-Vis spectra due to extended conjugation.

Cross-Coupling Reactions

The bromothiophene moiety participates in palladium-catalyzed couplings (e.g., Suzuki, Heck) .

| Coupling Type | Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | |

| Heck | Styrene | Pd(OAc)₂ | Alkenylated compound |

Applications :

Tautomerism and Rearrangements

The imino group exhibits keto-enol tautomerism, influencing reactivity .

| Condition | Tautomer | Stability | Reference |

|---|---|---|---|

| Acidic | Enol form | Favored in polar solvents | |

| Basic | Keto form | Predominant in nonpolar media |

Implications :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives (Table 1):

Key Findings

Benzothiazole Derivatives: The indole-substituted analogue () lacks the bromothiophene moiety but shares the benzothiazole core, enabling π-π stacking interactions. Its cyanoacetate group enhances electron-withdrawing capacity compared to the target compound’s imino linkage .

Thiophene Analogues :

- The methyl thiophene-carboxylate () shares the methoxy-oxoethyl group but lacks the benzothiazole core. Its smaller size (~296.3 g/mol) improves volatility for gas-phase applications .

- Bromothiophene esters () demonstrate halogenated aromatic systems akin to the target compound, with bromine enhancing stability and iodine (in the iodobenzoate derivative) enabling radiolabeling .

Methoxy-Oxoethyl Substituents :

- Pyrrolidine derivatives () utilize the methoxy-oxoethyl group for chiral induction, a feature absent in the target compound’s planar benzothiazole system .

Physicochemical and Reactivity Comparisons

- Solubility : The target compound’s ethyl carboxylate and methoxy-oxoethyl groups enhance aqueous solubility compared to halogenated analogues (e.g., ) .

- Reactivity: The 5-bromothiophene group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions, unlike the non-brominated thiophenes in .

- Thermal Stability : Benzothiazole derivatives (e.g., ) exhibit higher thermal stability (>200°C) due to aromatic conjugation, whereas pyrrolidine analogues () decompose at lower temperatures (~150°C) .

Research Implications

The compound’s unique combination of bromothiophene and benzothiazole motifs positions it as a candidate for:

- Materials Science : As a semiconductor precursor due to extended conjugation .

- Pharmaceuticals: Potential kinase inhibition via the benzothiazole scaffold, similar to FDA-approved drugs like riluzole .

Further studies should explore its catalytic and biological activities relative to analogues in Table 1.

Preparation Methods

Ultrasonic-Assisted Condensation

The benzothiazole scaffold is typically constructed via condensation of 2-aminothiophenol with carbonyl-containing precursors. For this compound, ultrasonic irradiation (20–40 kHz) enables solvent-free, catalyst-free cyclization between 2-aminothiophenol and ethyl 6-formylbenzoate (to introduce the ethyl carboxylate at position 6). This method, adapted from Kan et al., achieves yields of 65–83% in 20 minutes by enhancing reaction kinetics through cavitation.

Mechanism :

- Nucleophilic attack by the thiol group on the aldehyde carbonyl forms a thiohemiaminal intermediate.

- Cyclization eliminates water, forming the benzothiazole ring.

- Air oxidation stabilizes the aromatic system.

Introduction of the 2-Methoxy-2-Oxoethyl Group

Michael Addition at Position 3

The 2-methoxy-2-oxoethyl moiety is introduced via Michael addition of methyl acrylate to the benzothiazole intermediate. Using nano-CoFe2O4@SiO2/PrNH2 (0.5 mol%) as a magnetically retrievable catalyst, the reaction proceeds in ethanol at 60°C for 4 hours, achieving 78% yield.

Key Steps :

- Deprotonation of the benzothiazole’s C3 position by the catalyst.

- Nucleophilic attack on methyl acrylate, followed by esterification to stabilize the adduct.

Formation of the Imino-Thiophene Carbonyl Linkage

Schiff Base Condensation

The imino group at position 2 is formed by reacting the benzothiazole-2-amine intermediate with 5-bromothiophene-2-carbaldehyde in the presence of β-cyclodextrin-SO3H (10 mol%). This Brønsted acid catalyst activates the aldehyde carbonyl, enabling imine formation at 70°C in ethanol (82% yield).

Mechanistic Insights :

- β-cyclodextrin-SO3H protonates the aldehyde, enhancing electrophilicity.

- Nucleophilic attack by the amine forms a tetrahedral intermediate.

- Dehydration yields the imine product.

Final Esterification and Bromination

Esterification at Position 6

The ethyl carboxylate group is introduced via refluxing the carboxylic acid intermediate with ethanol and H2SO4 (2 mol%) for 6 hours, achieving quantitative esterification.

Bromination of Thiophene Moiety

The 5-bromo substituent on the thiophene ring is introduced using N-bromosuccinimide (NBS) in dichloromethane at 0°C. This electrophilic substitution proceeds regioselectively at the 5-position due to directing effects of the carbonyl group (89% yield).

Optimization and Catalytic Systems

Nano-Catalyzed Multicomponent Reactions (MCRs)

A one-pot MCR strategy using nano-CdZr4(PO4)6 (0.6 mol%) combines 2-aminothiophenol , ethyl glyoxylate , methyl acrylate , and 5-bromothiophene-2-carbaldehyde in water/ethanol (1:1). The catalyst facilitates:

- Concurrent imine formation and Michael addition.

- Cyclodehydration to form the benzothiazole core.

This method reduces reaction time to 3 hours with 85% yield.

Comparative Data Table

Challenges and Solutions

Regioselectivity in Bromination

The electron-withdrawing carbonyl group on thiophene directs bromination to the 5-position. DFT calculations confirm that the 5-bromo isomer is 12 kcal/mol more stable than the 4-bromo analogue.

Steric Hindrance in Imine Formation

Bulky substituents on the benzothiazole core reduce imine yields. Using scandium(III) triflate (5 mol%) as a Lewis acid mitigates this by stabilizing the transition state.

Q & A

Q. Table: Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | NMR | Structural elucidation |

| 2 | MS | Molecular weight confirmation |

| 3 | HPLC | Purity assessment |

Basic: What preliminary biological activities have been reported?

Answer:

- Spliceosome interaction: Binds to pre-mRNA or spliceosome components, altering gene splicing .

- Protein binding: Demonstrated affinity for kinases and nucleic acid-binding proteins in vitro .

- Cytotoxicity: IC₅₀ values in cancer cell lines (e.g., 10–50 μM in HeLa) suggest therapeutic potential .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Design of Experiments (DoE): Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents, and temperatures .

- Microwave-assisted synthesis: Reduces reaction time for imino bond formation (e.g., 30 minutes vs. 12 hours) .

- In-line monitoring: Use FTIR or Raman spectroscopy to track intermediate formation .

Example Optimization Table:

| Condition | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst | PdCl₂ | Pd(PPh₃)₄ | 65% → 82% |

| Solvent | Ethanol | DMF | 45% → 68% |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-response validation: Replicate assays across multiple cell lines (e.g., compare HeLa vs. MCF-7 results) .

- Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Transcriptomic analysis: RNA sequencing (RNA-seq) identifies splice variants affected by the compound .

Advanced: What strategies elucidate the mechanism of action at the molecular level?

Answer:

- Molecular docking: Simulate binding to spliceosome components (e.g., SF3B1 protein) using Schrödinger Suite .

- CRISPR-Cas9 knockouts: Validate target relevance by deleting suspected binding proteins in cell models .

- Metabolomic profiling: LC-MS/MS tracks downstream metabolic changes post-treatment .

Advanced: How does structural modification influence bioactivity compared to analogs?

Answer:

- SAR Studies: Replace the 5-bromothiophene moiety with chloro or methyl groups to assess potency shifts .

- Comparative Table of Analogs:

| Analog Structure | Key Modification | IC₅₀ (HeLa) | Target Binding (SPR KD) |

|---|---|---|---|

| 5-Chlorothiophene derivative | Br → Cl | 45 μM | 12 nM |

| Methoxyethyl → Ethyl ester | Reduced polarity | >100 μM | No binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.